(1H-indol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
The compound "(1H-indol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone" is a synthesized organic compound notable for its diverse range of applications in scientific research. Structurally, it combines an indole moiety with a pyrrolidine ring and a pyridine fragment substituted with a trifluoromethyl group. These structural elements impart unique properties to the compound, making it an interesting subject for chemical, biological, and medicinal studies.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function . This modulation can result in a variety of changes, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Indole derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific biological activity .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "(1H-indol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone" typically involves multi-step procedures:
Synthesis of the Indole Derivative: : The indole moiety is often prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Preparation of the Pyrrolidine Intermediate: : The pyrrolidine ring can be synthesized using reductive amination of a ketone or aldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Pyridine Substituted with Trifluoromethyl Group:
Final Coupling Reaction: : The final step involves the coupling of these intermediates under suitable conditions such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane to form the desired compound.
Industrial Production Methods: The industrial scale production of this compound would likely involve optimizing these synthetic routes for high yield and purity, employing automated reactors for precision in temperature control and reagent addition, along with chromatographic techniques for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, potentially affecting the indole ring or the pyrrolidine nitrogen.
Reduction: : Reductive transformations could modify the trifluoromethyl-substituted pyridine ring.
Substitution: : The indole and pyrrolidine moieties provide sites for electrophilic or nucleophilic substitution reactions.
Oxidizing Agents: : For oxidation, reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) could be used.
Reducing Agents: : Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typical choices.
Substituting Agents: : Various halides, alkylating agents, and acylating agents can be used for substitution reactions.
Oxidation might yield hydroxylated derivatives.
Reduction could produce dehalogenated or partially reduced compounds.
Substitution reactions could introduce various functional groups such as alkyl, aryl, or acyl groups.
Scientific Research Applications
Chemistry:
Used as a reagent or intermediate in organic synthesis.
Studied for its unique reactivity patterns and stability.
Evaluated for biological activity due to its indole and pyridine components.
Potential as a biochemical probe.
Investigated for pharmacological properties, possibly as an enzyme inhibitor or receptor modulator.
Utilized in the development of novel materials or catalysts.
Comparison with Similar Compounds
Similar Compounds:
(1H-indol-5-yl)(3-(4-(trifluoromethyl)phenyl)pyrrolidin-1-yl)methanone: : Similar structure but with a phenyl ring instead of a pyridine ring.
(1H-indol-5-yl)(3-((4-(trifluoromethoxy)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone: : Substitution with a trifluoromethoxy group instead of trifluoromethyl.
(1H-indol-5-yl)(3-(2-pyridyl)pyrrolidin-1-yl)methanone: : Lacks the trifluoromethyl group, making it less electron-withdrawing.
Uniqueness: This compound is unique due to its combination of functional groups and substitution patterns, which confer distinct electronic properties and reactivity.
That should cover the essential aspects of the compound "(1H-indol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone"
Properties
IUPAC Name |
1H-indol-5-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2/c20-19(21,22)14-4-7-24-17(10-14)27-15-5-8-25(11-15)18(26)13-1-2-16-12(9-13)3-6-23-16/h1-4,6-7,9-10,15,23H,5,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZGRWDQQOGDAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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